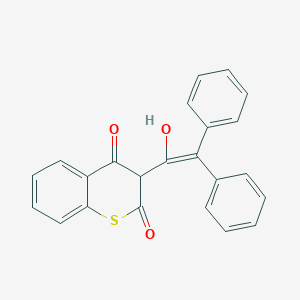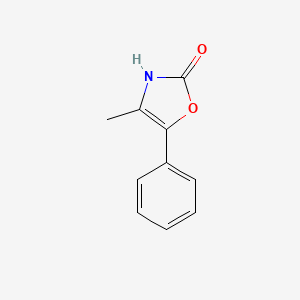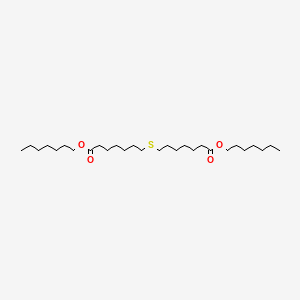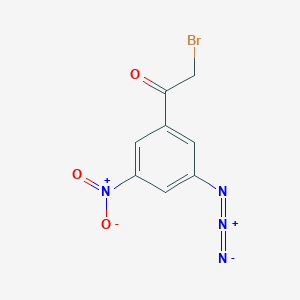![molecular formula C14H25NO4S B14584671 Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate CAS No. 61222-66-0](/img/structure/B14584671.png)
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is an organic compound with a complex structure that includes tert-butyl groups, a methylsulfanyl group, and an aspartate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate typically involves the reaction of L-aspartic acid with tert-butyl esters and methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
類似化合物との比較
Similar Compounds
Di-tert-butyl disulfide: A related compound with similar tert-butyl groups but different functional groups.
Butylated hydroxytoluene (BHT): Another compound with tert-butyl groups, commonly used as an antioxidant.
Uniqueness
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is unique due to its combination of tert-butyl groups, a methylsulfanyl group, and an aspartate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
61222-66-0 |
|---|---|
分子式 |
C14H25NO4S |
分子量 |
303.42 g/mol |
IUPAC名 |
ditert-butyl (2S)-2-(methylsulfanylmethylideneamino)butanedioate |
InChI |
InChI=1S/C14H25NO4S/c1-13(2,3)18-11(16)8-10(15-9-20-7)12(17)19-14(4,5)6/h9-10H,8H2,1-7H3/t10-/m0/s1 |
InChIキー |
RVEQQCLWCBZEPM-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N=CSC |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N=CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)


![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)







